molecular formula C13H7Cl3N2O2 B12084371 2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine

2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine

Cat. No.: B12084371
M. Wt: 329.6 g/mol
InChI Key: WZEBPPZBJRIUTM-CNHKJKLMSA-N
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Description

Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime is an organic compound that belongs to the class of oxime esters It is characterized by the presence of a benzaldehyde moiety substituted with two chlorine atoms at the 2 and 3 positions, and an oxime ester linkage to a 2-chloro-3-pyridinyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime typically involves the reaction of 2,3-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reacted with 2-chloro-3-pyridinecarbonyl chloride in the presence of a base, such as triethylamine, to yield the desired oxime ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalytic systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile derivatives.

    Reduction: The oxime group can be reduced to form amine derivatives.

    Substitution: The chlorine atoms on the benzaldehyde moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: Formation of benzonitrile derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime involves its interaction with specific molecular targets. The oxime ester linkage can undergo hydrolysis to release the active components, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime is unique due to the presence of both the dichlorobenzaldehyde and chloropyridine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H7Cl3N2O2

Molecular Weight

329.6 g/mol

IUPAC Name

[(E)-(2,3-dichlorophenyl)methylideneamino] 2-chloropyridine-3-carboxylate

InChI

InChI=1S/C13H7Cl3N2O2/c14-10-5-1-3-8(11(10)15)7-18-20-13(19)9-4-2-6-17-12(9)16/h1-7H/b18-7+

InChI Key

WZEBPPZBJRIUTM-CNHKJKLMSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/OC(=O)C2=C(N=CC=C2)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NOC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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